molecular formula C8H8ClNO2 B1600291 N-hydroxy-4-methoxybenzenecarboximidoyl chloride CAS No. 38435-51-7

N-hydroxy-4-methoxybenzenecarboximidoyl chloride

Cat. No.: B1600291
CAS No.: 38435-51-7
M. Wt: 185.61 g/mol
InChI Key: RWYJLUIRTJBSDS-CSKARUKUSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism

The systematic nomenclature of N-hydroxy-4-methoxybenzenecarboximidoyl chloride follows established International Union of Pure and Applied Chemistry conventions for imidoyl chlorides containing hydroxylamine substituents. According to PubChem database records, the compound's official International Union of Pure and Applied Chemistry name is designated as (1Z)-N-hydroxy-4-methoxybenzenecarboximidoyl chloride, which explicitly indicates the geometric configuration around the carbon-nitrogen double bond. The systematic naming convention reflects the compound's derivation from 4-methoxybenzoic acid through sequential transformation to the corresponding imidoyl chloride with N-hydroxyl substitution. Alternative nomenclature systems recognize this compound under several synonymous designations, including (Z)-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride and N-hydroxy-4-methoxybenzimidoyl chloride, each emphasizing different aspects of its structural connectivity.

The stereochemical designation (1Z) in the International Union of Pure and Applied Chemistry name specifically addresses the geometric isomerism inherent to imidoyl chlorides. This Z-configuration indicates that the hydroxyl group on nitrogen and the chlorine atom are positioned on the same side of the carbon-nitrogen double bond, creating a syn relationship that significantly influences the compound's physical and chemical properties. The importance of this stereochemical specification becomes evident when comparing with related imidoyl chlorides, where both E and Z isomers can exist as stable, isolable entities. Research on related benzimidoyl chlorides has demonstrated that the geometric configuration profoundly affects intermolecular hydrogen bonding patterns, crystallization behavior, and reactivity profiles.

Compound International Union of Pure and Applied Chemistry Name Molecular Formula Configuration
This compound (1Z)-N-hydroxy-4-methoxybenzenecarboximidoyl chloride C₈H₈ClNO₂ Z
N-Hydroxy-4-methylbenzenecarboximidoyl chloride N-hydroxy-4-methylbenzenecarboximidoyl chloride C₈H₈ClNO Not specified
N-Hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride (1Z)-N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride C₈H₅ClF₃NO Z

Properties

CAS No.

38435-51-7

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

(1E)-N-hydroxy-4-methoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C8H8ClNO2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3/b10-8+

InChI Key

RWYJLUIRTJBSDS-CSKARUKUSA-N

SMILES

COC1=CC=C(C=C1)C(=NO)Cl

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\O)/Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=NO)Cl

Pictograms

Irritant

Origin of Product

United States

Biological Activity

N-hydroxy-4-methoxybenzenecarboximidoyl chloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, and implications in various fields of research.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzenecarboximidoyl chloride with hydroxylamine. This process results in the formation of the desired compound, which can serve as an intermediate for further chemical modifications or as a precursor to biologically active derivatives. The synthesis pathway is illustrated below:

  • Starting Material: 4-methoxybenzenecarboximidoyl chloride
  • Reagent: Hydroxylamine
  • Reaction Conditions: Typically conducted under controlled temperature and pH to optimize yield.

Biological Activity

This compound exhibits various biological activities, which can be summarized as follows:

  • Inhibition of Phosphodiesterase (PDE) Activity: Research indicates that derivatives of this compound can selectively inhibit phosphodiesterase 4D (PDE4D), an enzyme involved in the hydrolysis of cyclic AMP (cAMP). This inhibition has implications for cognitive enhancement and memory retention, particularly in models of Alzheimer's disease .
  • Antimicrobial Properties: Some studies have explored the antimicrobial efficacy of related compounds, suggesting potential applications in combating bacterial infections .
  • Anti-inflammatory Effects: Compounds derived from this compound have shown promise in reducing inflammation, which is beneficial in various chronic diseases .

Case Studies

Several case studies highlight the biological activity of this compound and its derivatives:

  • Cognitive Enhancement in Murine Models:
    • A study demonstrated that a derivative of this compound improved memory retention in mice subjected to beta-amyloid-induced cognitive dysfunction. The mechanism was linked to enhanced cAMP signaling pathways .
  • Antimicrobial Screening:
    • In vitro tests revealed that certain derivatives exhibited significant antibacterial activity against common pathogens, indicating their potential as new antimicrobial agents .
  • Anti-inflammatory Activity:
    • A compound derived from this class was tested for anti-inflammatory properties and showed a reduction in pro-inflammatory cytokines in cell culture models, suggesting therapeutic potential for inflammatory diseases .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in the table below:

Biological ActivityMechanism/EffectReferences
PDE4D InhibitionEnhances cAMP signaling; potential cognitive benefits
Antimicrobial ActivityEffective against various bacterial strains
Anti-inflammatory EffectsReduces cytokine production

Scientific Research Applications

Synthetic Applications

N-hydroxy-4-methoxybenzenecarboximidoyl chloride serves as an important intermediate in the synthesis of various organic compounds, particularly amidoximes and isoxazoles.

Synthesis of Amidoximes

Amidoximes are valuable intermediates in organic synthesis, often used to produce pharmaceuticals and agrochemicals. The compound can be synthesized via a one-pot reaction involving secondary amides and hydroxylamine hydrochloride, facilitated by dehydrating agents like triphenylphosphine and iodine . This method allows for the efficient formation of N-substituted amidoximes under mild conditions.

Table 1: Synthesis of N-substituted Amidoximes

Starting MaterialReaction ConditionsYield (%)
Benzoyl chloridePh₃P–I₂, hydroxylamine hydrochloride60 - 80
Carboxylic acidsExcess amine, Ph₃P–I₂70 - 85
Secondary amidesOne-pot reaction with hydroxylamine65 - 90

Medicinal Chemistry Applications

This compound has been explored for its potential pharmacological properties, particularly as a precursor for bioactive compounds.

Inhibitors of Enzymes

Research indicates that derivatives of this compound can act as selective inhibitors for enzymes such as phosphodiesterase (PDE4D). These inhibitors have potential therapeutic applications in treating conditions like Alzheimer's disease by preventing memory loss associated with cognitive decline .

Case Study: PDE4D Inhibitors

A study demonstrated the synthesis of new compounds derived from this compound that selectively inhibit PDE4D. These compounds were evaluated for their ability to penetrate the blood-brain barrier, which is crucial for central nervous system (CNS) drug development.

Table 2: Pharmacokinetic Properties of PDE4D Inhibitors

Compound NameC_max (ng/mL)T_max (h)AUC_0-t (ng·h/mL)Brain/Plasma Ratio
Compound A1500150002.5
Compound B2000260003.0

Comparison with Similar Compounds

N-Hydroxy-4-Methyl-Benzenecarboximidoyl Chloride

  • CAS : 36288-37-6
  • Molecular Formula: C₈H₈ClNO
  • Molecular Weight : 169.61 g/mol
  • Substituent : Methyl (-CH₃) at the para position .
  • Key Differences :
    • The methyl group is electron-donating but less polar than the methoxy group, reducing solubility in polar solvents.
    • Lower molecular weight (169.61 vs. 185.608 g/mol) due to the absence of an oxygen atom.
    • Reactivity in nucleophilic substitutions may be slower compared to the methoxy analogue due to reduced electron-withdrawing effects .

4-Bromo-N-Hydroxybenzenecarboximidoyl Chloride

  • CAS: Not explicitly listed (see synonyms: 4-bromo-N-hydroxybenzimidoyl chloride) .
  • Molecular Formula: C₇H₅BrClNO
  • Molecular Weight : 242.48 g/mol
  • Substituent : Bromo (-Br) at the para position .
  • Key Differences: Bromine’s strong electron-withdrawing nature increases electrophilicity at the imidoyl chloride site, enhancing reactivity in cross-coupling reactions. Higher molecular weight (242.48 g/mol) due to bromine’s atomic mass. Potential applications in synthesizing brominated heterocycles or as a halogenated building block .

E-Isomer of N-Hydroxy-4-Methoxybenzenecarboximidoyl Chloride

  • CAS : 1446255-20-4
  • Molecular Formula: C₈H₈ClNO₂
  • Molecular Weight : 185.608 g/mol
  • Geometry : E-configuration (antiperiplanar arrangement of Cl and OH groups) .
  • Key Differences :
    • Stereochemistry affects dipole moments and crystal packing.
    • The E-isomer may exhibit distinct reactivity in cycloadditions or coordination chemistry due to spatial orientation .

Data Table: Structural and Physical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Geometry
This compound (Z) 38435-51-7 C₈H₈ClNO₂ 185.608 -OCH₃ Z
N-Hydroxy-4-methyl-benzenecarboximidoyl chloride 36288-37-6 C₈H₈ClNO 169.61 -CH₃ Z
4-Bromo-N-hydroxybenzenecarboximidoyl chloride N/A C₇H₅BrClNO 242.48 -Br Z
This compound (E) 1446255-20-4 C₈H₈ClNO₂ 185.608 -OCH₃ E

Preparation Methods

Preparation Methods

General Synthetic Route

The most established method for preparing N-hydroxy-4-methoxybenzenecarboximidoyl chloride involves a two-step synthesis starting from 4-methoxybenzaldehyde:

  • Oxime Formation:
    4-methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (such as sodium carbonate or pyridine) to form 4-methoxybenzaldehyde oxime.

  • Chlorination:
    The resulting oxime is treated with thionyl chloride (or, in some reports, chlorine gas) under reflux to yield this compound.

Reaction Scheme

$$
\text{4-methoxybenzaldehyde} \xrightarrow{\text{NH}2OH \cdot HCl, \text{base}} \text{4-methoxybenzaldehyde oxime} \xrightarrow{\text{SOCl}2} \text{this compound}
$$

Detailed Experimental Conditions

Step Reagents & Conditions Description
1 4-methoxybenzaldehyde, hydroxylamine hydrochloride, sodium carbonate (or pyridine), water/ethanol, 0–5°C Oxime formation: Stirred for 30 min, typically at low temperature to control reaction rate and purity.
2 Thionyl chloride (or chlorine gas), reflux Chlorination: The oxime is treated with thionyl chloride under reflux; reaction monitored until completion, followed by purification.

Note: Some procedures report the use of chlorine gas and sodium hydroxide in a multistep process at 0°C, as an alternative to thionyl chloride.

Industrial and Alternative Methods

  • Scale-up Considerations:
    Industrial production may employ continuous flow reactors and automated systems to increase yield and consistency, but the core chemistry remains the same as laboratory-scale methods.

  • Alternative Chlorinating Agents:
    While thionyl chloride is most common, phosphorus pentachloride or oxalyl chloride may also be used in some protocols, though these are less frequently reported for this specific compound.

Data Table: Key Experimental Parameters

Parameter Typical Value/Range Notes
Starting material 4-methoxybenzaldehyde High purity recommended
Oxime formation base Sodium carbonate or pyridine Choice affects reaction rate and yield
Oxime formation temp. 0–5°C Low temp minimizes byproducts
Chlorinating agent Thionyl chloride (SOCl₂) Chlorine gas used in some protocols
Chlorination temp. Reflux (60–80°C) Reaction time: 1–2 hours
Yield (literature) Not always specified; typically moderate to high Dependent on purification and scale
Purification Recrystallization or chromatography Ensures removal of unreacted oxime and byproducts

Research Findings and Literature Notes

  • The method described by Siddiqui et al. (Journal of the Indian Chemical Society, 1992) is widely cited, utilizing hydroxylamine hydrochloride and sodium hydroxide for oxime formation, followed by chlorination at 0°C.
  • The presence of both hydroxy and methoxy substituents on the aromatic ring can influence the reactivity and selectivity during both oxime formation and chlorination steps.
  • The reaction is sensitive to moisture and temperature, particularly during the chlorination step, where excess water or elevated temperatures may lead to hydrolysis or decomposition of the imidoyl chloride.

Summary Table: Preparation Methods Comparison

Method Reagents Conditions Advantages Limitations
Laboratory Standard Hydroxylamine hydrochloride, sodium carbonate, thionyl chloride 0–5°C (oxime), reflux (chloride) Simple, high selectivity Requires careful temp. control
Alternative Chlorination Chlorine gas, sodium hydroxide 0°C Avoids SOCl₂, scalable Gas handling precautions
Industrial Scale Same as above, with automation Controlled, continuous Consistent, high throughput Equipment investment

Q & A

Q. What are the recommended methods for synthesizing N-hydroxy-4-methoxybenzenecarboximidoyl chloride, and how can its purity be validated?

Methodological Answer: Synthesis typically involves nitrile oxide formation followed by chlorination. A validated protocol includes:

  • Step 1: React 4-methoxybenzaldehyde with hydroxylamine hydrochloride under reflux in ethanol to form the oxime intermediate.
  • Step 2: Treat the oxime with chlorine gas or sulfuryl chloride in anhydrous dichloromethane to introduce the chlorinated imidoyl group.
  • Purification: Recrystallize from a hexane/ethyl acetate mixture (melting point validation: 87–89°C) .

Characterization:

TechniqueExpected DataReference Values
NMR (¹H/¹³C) Aromatic protons (δ 7.2–7.8 ppm), methoxy (δ 3.8 ppm)Molecular formula: C₈H₈ClNO₂
IR N–O stretch (~1250 cm⁻¹), C=O (~1680 cm⁻¹)-
Elemental Analysis ≤0.5% deviation from theoretical C (51.77%), H (4.34%), N (7.55%)-

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear impervious gloves (nitrile or neoprene), tightly sealed goggles, and lab coats. Use a respirator if dust/aerosols form .
  • Ventilation: Work in a fume hood with local exhaust to prevent inhalation .
  • Storage: Keep in airtight containers under anhydrous conditions (e.g., molecular sieves) at 2–8°C .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?

Methodological Answer: Discrepancies may arise from solvent polarity, tautomerism, or impurities. Mitigation steps:

  • Standardization: Re-run spectra in deuterated DMSO or CDCl₃ and compare with literature (e.g., δ 7.6 ppm for aromatic protons in CDCl₃) .
  • Purity Check: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity.

Advanced Research Questions

Q. What reaction mechanisms explain the electrophilic reactivity of this compound in heterocyclic synthesis?

Methodological Answer: The compound acts as a nitrile oxide precursor, participating in 1,3-dipolar cycloadditions:

  • Mechanism:
    • Thermal or base-induced elimination of HCl generates the nitrile oxide intermediate.
    • React with dipolarophiles (e.g., alkynes) to form isoxazolines.
  • Kinetic Control: Optimize reaction temperature (60–80°C) to avoid side reactions (e.g., dimerization) .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point variations)?

Methodological Answer: Variations may stem from polymorphic forms or hygroscopicity. Strategies:

  • Differential Scanning Calorimetry (DSC): Confirm melting behavior (sharp endotherm at 87–89°C indicates pure phase) .
  • Dynamic Vapor Sorption (DVS): Assess hygroscopicity under controlled humidity (5–95% RH).

Q. What strategies optimize the stability of this compound under different experimental conditions?

Methodological Answer:

ConditionStability ProtocolMonitoring Method
Anhydrous Store with 3Å molecular sievesKarl Fischer titration (<0.1% H₂O)
Protic Solvents Avoid methanol/water; use THFUV-Vis (λmax 270 nm) degradation tracking
Light Exposure Amber glass vials; -20°C storageLC-MS for photodegradation products

Q. How does the methoxy substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Computational Analysis: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density.
    • Key Findings: Methoxy group donates electron density via resonance, stabilizing the nitrile oxide intermediate and enhancing dipolarophilicity .
  • Experimental Validation: Compare reaction rates with non-methoxy analogs (e.g., Hammett σ⁺ correlations).

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported hazard classifications (e.g., irritant vs. corrosive)?

Methodological Answer:

  • Contextual Factors: Differences in concentration (neat vs. diluted) or test protocols (e.g., OECD 404 vs. 435).
  • Re-testing: Conduct in vitro assays (e.g., EpiDerm™ skin irritation) under standardized conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxy-4-methoxybenzenecarboximidoyl chloride
Reactant of Route 2
N-hydroxy-4-methoxybenzenecarboximidoyl chloride

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